molecular formula C15H22N2O3S B5831889 1-METHANESULFONYL-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE

1-METHANESULFONYL-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5831889
M. Wt: 310.4 g/mol
InChI Key: YVEAGRUAZWJFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHANESULFONYL-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a chemical compound with a complex structure that includes a piperidine ring, a methanesulfonyl group, and a carboxamide group

Preparation Methods

The synthesis of 1-METHANESULFONYL-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the methanesulfonyl and carboxamide groups. One common synthetic route involves the reaction of piperidine with methanesulfonyl chloride under basic conditions to form the methanesulfonyl derivative.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-METHANESULFONYL-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-METHANESULFONYL-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. The piperidine ring can also interact with various receptors, potentially modulating their activity .

Comparison with Similar Compounds

1-METHANESULFONYL-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-12-3-5-13(6-4-12)11-16-15(18)14-7-9-17(10-8-14)21(2,19)20/h3-6,14H,7-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEAGRUAZWJFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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